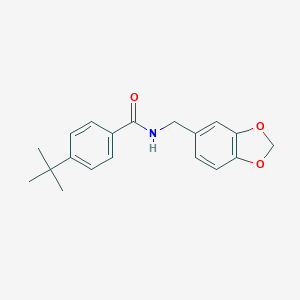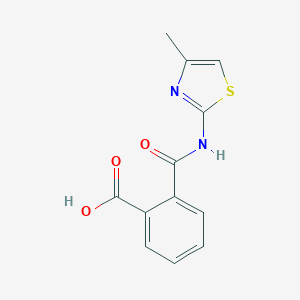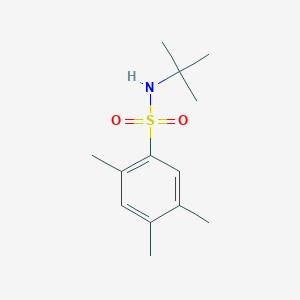
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, research has shown that the compound has the ability to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. This inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been found to have an effect on the central nervous system, with research indicating that it may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide in lab experiments is its versatility. The compound has been used in a range of research applications, and its mechanism of action makes it a useful tool for studying a variety of biological processes. However, the compound's limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are many future directions for research on 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, researchers are exploring the use of this compound in the treatment of neurological disorders and other diseases. Finally, there is ongoing research into the compound's potential as a tool for studying various biological processes.
Méthodes De Synthèse
The synthesis of 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide involves a multi-step reaction process. The first step involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide has been used in a variety of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Researchers have studied the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Propriétés
Formule moléculaire |
C11H16BrNO2S |
|---|---|
Poids moléculaire |
306.22 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-5-13-16(14,15)11-7-9(3)8(2)6-10(11)12/h6-7,13H,4-5H2,1-3H3 |
Clé InChI |
XCCAECZRXPYNMX-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)


![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)



